4-(Trifluoromethyl)-1H-indol-6-amine

IDO1 inhibition Cancer immunotherapy Medicinal chemistry

4-(Trifluoromethyl)-1H-indol-6-amine (CAS 2007908-69-0) is a high-purity (≥98%) fluorinated indole building block delivering sub-10 nM IDO1 inhibition (IC₅₀ 7 nM in HeLa cells) with quantified hERG (1,000 nM) and CYP2C9 (3,900 nM) off-target profiles. The 4-CF₃ group enhances lipophilicity (XLogP3 2.3) and confers >70-fold IDO1 potency over unfluorinated analogs—ensuring target engagement that non-fluorinated or positional isomers cannot replicate. Supplied with cold-chain logistics (2–8°C) under inert atmosphere. For research use only; not for human or veterinary applications.

Molecular Formula C9H7F3N2
Molecular Weight 200.16 g/mol
Cat. No. B8226760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)-1H-indol-6-amine
Molecular FormulaC9H7F3N2
Molecular Weight200.16 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=CC(=C21)C(F)(F)F)N
InChIInChI=1S/C9H7F3N2/c10-9(11,12)7-3-5(13)4-8-6(7)1-2-14-8/h1-4,14H,13H2
InChIKeyNLKPJHSQJGJYAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)-1H-indol-6-amine: A Fluorinated Indole-6-Amine Building Block for IDO1-Targeted Drug Discovery


4-(Trifluoromethyl)-1H-indol-6-amine (CAS 2007908-69-0) is a heterocyclic compound belonging to the indole class, featuring a trifluoromethyl group at the 4-position and a primary amine at the 6-position of the indole scaffold [1]. With a molecular formula of C₉H₇F₃N₂ and a molecular weight of 200.16 g/mol, this compound exhibits enhanced lipophilicity (XLogP3 2.3) relative to its unfluorinated analog 1H-indol-6-amine (XLogP3 ~1.4), a property that facilitates membrane permeability and influences target engagement [1]. Its primary documented biochemical activity is as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), with an IC₅₀ of 7 nM in human HeLa cells [2].

4-(Trifluoromethyl)-1H-indol-6-amine: Critical Distinctions from Unfluorinated and Positional Isomer Analogs


Generic substitution of 4-(trifluoromethyl)-1H-indol-6-amine with a non-fluorinated analog (e.g., 1H-indol-6-amine) or a positional isomer (e.g., 5-(trifluoromethyl)-1H-indol-6-amine) is not scientifically equivalent due to profound differences in target engagement, metabolic stability, and safety pharmacology. The 4-CF₃ group imparts a >70-fold increase in IDO1 inhibitory potency compared to the unfluorinated scaffold class [1][2]. Positional isomerism alters the electron density of the indole core, directly impacting binding to hydrophobic enzyme pockets [3]. Consequently, substituting with a non-optimized analog would yield distinct and likely inferior activity profiles in drug discovery workflows, potentially introducing undetected hERG liabilities or CYP inhibition [4].

4-(Trifluoromethyl)-1H-indol-6-amine: Verifiable Performance Metrics Against Key Comparators


IDO1 Inhibitory Potency: 4-CF₃ Indole vs. Unfluorinated Indole Scaffold Class

4-(Trifluoromethyl)-1H-indol-6-amine exhibits an IDO1 IC₅₀ of 7 nM in human HeLa cells [1]. In contrast, the median potency for a set of unfluorinated indole-6-amine derivatives in similar assays is approximately 500 nM [2]. The 4-CF₃ substitution confers a 71-fold improvement in potency.

IDO1 inhibition Cancer immunotherapy Medicinal chemistry

Cardiotoxicity Risk: hERG Channel Inhibition Profile

The compound displays an IC₅₀ of 1,000 nM (1 µM) against the hERG potassium channel, a key anti-target associated with QT prolongation [1]. This value is at the lower boundary of the typical safety window, which often requires an IC₅₀ > 10,000 nM (10 µM) to mitigate cardiac risk in development [2]. While not entirely free of hERG activity, the quantified liability informs early-stage risk assessment relative to other in-class scaffolds.

hERG Cardiac safety Drug discovery

Drug-Drug Interaction Potential: CYP2C9 Inhibition Profile

The compound inhibits CYP2C9 with an IC₅₀ of 3,900 nM (3.9 µM) in human liver microsomes [1]. This value is >30-fold higher (weaker) than the 120 nM IC₅₀ reported for the known CYP2C9 inhibitor sulfaphenazole under comparable conditions [2]. The low inhibitory potential reduces the probability of clinically significant drug-drug interactions for this chemotype.

CYP2C9 Drug metabolism Drug-drug interaction

Procurement-Relevant Quality Specifications: Purity and Storage Stability

Commercially sourced 4-(trifluoromethyl)-1H-indol-6-amine (e.g., from BLD Pharmatech, distributed by Sigma-Aldrich) is supplied at a guaranteed minimum purity of 98% . The compound requires storage in a dark place under inert atmosphere at 2-8°C to preserve integrity . In comparison, the unfluorinated analog 1H-indol-6-amine is frequently offered at 97% purity and stored at room temperature , reflecting the enhanced oxidative stability conferred by the 4-CF₃ group.

Purity Storage stability Procurement

4-(Trifluoromethyl)-1H-indol-6-amine: Evidence-Based Research and Procurement Application Scenarios


Lead Optimization in Immuno-Oncology: IDO1 Inhibitor Scaffold

For medicinal chemistry teams pursuing IDO1 as a target for cancer immunotherapy, this compound provides a validated, sub-10 nM starting point for hit-to-lead expansion [1]. The 7 nM cellular IC₅₀ on human HeLa cells establishes a high-potency baseline, while the quantified hERG (1,000 nM) and CYP2C9 (3,900 nM) profiles allow for rational prioritization of analogs with improved selectivity indices .

ADME/Tox Triage and Risk Mitigation

In early drug discovery, compounds are routinely screened for hERG and CYP liabilities. The available data for 4-(trifluoromethyl)-1H-indol-6-amine—IC₅₀ values of 1,000 nM (hERG) and 3,900 nM (CYP2C9)—provides a precise, data-driven basis for comparing this scaffold to other in-class chemotypes during candidate selection [1]. This allows project teams to triage compounds based on a quantitative risk profile rather than relying on structural similarity alone.

Structural Biology and Biophysical Assay Development

The compound's well-defined IDO1 inhibitory activity (IC₅₀ = 7 nM) and high commercial purity (≥98%) make it suitable for biophysical studies requiring precise concentration control, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography for structure-based drug design [1]. The known hERG and CYP2C9 profiles also allow researchers to account for potential off-target effects in cellular assays [2].

Procurement-Driven Library Enrichment

For compound management and procurement specialists, the distinct purity (98%), cold-chain storage requirement (2-8°C, dark, inert atmosphere), and unique XLogP3 (2.3) of 4-(trifluoromethyl)-1H-indol-6-amine differentiate it from more generic indole building blocks [1]. Inclusion in screening libraries enriches the chemical space with a fluorinated scaffold that demonstrably enhances IDO1 potency by >70-fold relative to unfluorinated analogs, increasing the probability of identifying novel hits [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Trifluoromethyl)-1H-indol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.